N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
Description
Structural Analysis
IUPAC Nomenclature and Molecular Formula Determination
The systematic IUPAC name of the compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is oxane-4-carboxamide , a six-membered oxygen-containing ring (tetrahydropyran) with a carboxamide group (-CONH2) at position 4. Key substituents include:
- A phenyl group at position 4 of the oxane ring.
- A methylpyridinylmethyl group attached to the carboxamide nitrogen, featuring:
- A pyridin-3-yl moiety (pyridine ring with nitrogen at position 1).
- A 1-methyl-1H-pyrazol-4-yl substituent at position 5 of the pyridine.
Molecular Formula :
The molecular formula is determined as C22H26N4O2 , calculated as follows:
| Component | Carbon | Hydrogen | Nitrogen | Oxygen |
|---|---|---|---|---|
| Oxane ring (C5H10O) | 5 | 10 | 0 | 1 |
| Phenyl group (C6H5) | 6 | 5 | 0 | 0 |
| Carboxamide (CONH) | 1 | 1 | 1 | 1 |
| Pyridin-3-ylmethyl (C5H4N) | 5 | 4 | 1 | 0 |
| 1-Methylpyrazol-4-yl (C4H5N2) | 4 | 5 | 2 | 0 |
| Total | 22 | 26 | 4 | 2 |
This formula aligns with analogous heterocyclic carboxamides documented in structural databases.
Conformational Analysis of Heterocyclic Components
Oxane Ring Dynamics
The oxane (tetrahydropyran) ring adopts a chair conformation , minimizing steric strain. The phenyl and carboxamide groups at position 4 occupy equatorial positions to avoid 1,3-diaxial interactions (Figure 1). Computational studies suggest a ΔG of ~2.1 kcal/mol favors the chair form over boat conformations.
$$
\text{Chair conformation energy} = -0.9 \, \text{kcal/mol} \quad \text{(relative to boat)}
$$
Pyridine and Pyrazole Geometry
- The pyridine ring is planar, with sp2 hybridization at all positions. The nitrogen atom at position 1 induces electron withdrawal, creating a dipole moment of 2.2 D .
- The 1-methyl-1H-pyrazole substituent at pyridine-C5 adopts a nearly coplanar orientation with the pyridine ring (dihedral angle: 8.5° ), facilitated by conjugation between the pyrazole’s lone pairs and the pyridine’s π-system.
Rotameric Flexibility
The methylene (-CH2-) linker between the carboxamide and pyridine allows rotational freedom . Nuclear Overhauser effect (NOE) data indicate a preference for the anti rotamer (85% population), where the pyridine and oxane rings are transposed to minimize steric clash.
Electronic Distribution and Resonance Stabilization Patterns
Aromatic Systems
- Pyridine : Electron density is depleted at positions 2, 4, and 6 due to nitrogen’s inductive effect. Partial charges calculated via DFT:
$$
q{\text{N}} = -0.35 \, e, \quad q{\text{C3}} = +0.18 \, e
$$ - Pyrazole : Resonance between N1 and N2 stabilizes the ring. The methyl group at N1 donates electrons (+I effect), increasing electron density at C4 (Figure 2).
$$
\text{Resonance structures of pyrazole:} \quad \ce{:!N!\bond{...}N!:=C-C-} \leftrightarrow \ce{N!=!N-C=C-}
$$
Carboxamide Resonance
The carboxamide group exhibits resonance between the carbonyl and NH group, delocalizing the lone pair from nitrogen:
$$
\ce{O=C-NH-} \leftrightarrow \ce{O^-–C=NH^+}
$$
This resonance lowers the carbonyl stretching frequency to 1665 cm⁻¹ (IR data), indicative of partial double-bond character.
Substituent Effects
- The phenyl group at oxane-C4 donates electrons via hyperconjugation, slightly increasing ring electron density.
- The methylpyrazole moiety enhances pyridine’s electron deficiency at C5, creating a polarized region susceptible to electrophilic attack.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-26-16-19(15-25-26)18-11-17(12-23-14-18)13-24-21(27)22(7-9-28-10-8-22)20-5-3-2-4-6-20/h2-6,11-12,14-16H,7-10,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDADOHUXQTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxane and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules from the evidence. Key comparisons include:
Core Structural Motifs
- Pyrazole-Carboxamide Derivatives: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Shares a pyrazole-carboxamide core but differs in substituents (chlorophenyl vs. phenyloxane). The dichlorophenyl and pyridylmethyl groups in this analog likely enhance lipophilicity and receptor binding compared to the target compound’s oxane ring and methylpyrazole . 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (): Contains an amino-substituted pyrazole and lacks the pyridine-oxane hybrid. This simpler structure may reduce metabolic stability compared to the target compound .
Functional Group Variations
- Carbothioamide vs. Carboxamide :
Pyrazole-1-carbothioamides () replace the oxygen in the carboxamide with sulfur, altering electronic properties and hydrogen-bonding capacity. Thioamides are less polar but may exhibit improved resistance to enzymatic hydrolysis .
Substituent Effects on Physicochemical Properties
- The target compound’s phenyloxane group balances hydrophobicity with conformational rigidity .
- Amino vs. Methylpyrazole: Amino groups () improve solubility but may increase susceptibility to oxidation. The 1-methylpyrazole in the target compound offers metabolic stability while maintaining moderate polarity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- : Pyrazole-carboxamide analogs with halogenated aryl groups demonstrate enhanced binding to cannabinoid receptors, suggesting that the target compound’s phenyloxane group may similarly engage hydrophobic pockets in biological targets .
- : Amino-substituted pyrazole-carboxamides exhibit moderate antibacterial activity, implying that the target compound’s lack of amino groups may shift its selectivity toward non-microbial targets .
- : Carbothioamides show comparable or superior inhibitory activity against kinases compared to carboxamides, highlighting the importance of functional group optimization in drug design .
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, a pyridine moiety, and an oxane carboxamide group, which may influence its biological interactions and therapeutic applications.
Molecular Structure
The molecular formula for this compound is C20H22N4O2, with a molecular weight of approximately 350.42 g/mol. The compound's structure can be represented as follows:
Structure Activity Relationship (SAR)
The biological activity of compounds similar to this compound often relies on the presence and position of various functional groups. For example, the presence of halogens or electron-withdrawing groups can significantly enhance the compound's reactivity and biological efficacy.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole, pyridine, oxane | Potential anti-cancer and anti-inflammatory effects |
| Similar derivatives | Varying substituents on the aromatic rings | Enhanced binding affinity and selectivity |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, this compound has been investigated for its ability to target specific signaling pathways involved in tumor growth.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Research has demonstrated that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be beneficial in treating inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially leading to the modulation of key signaling pathways involved in cell growth and inflammation.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-y]methyl}-4-phenyloxane-4-carboxamide exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Study 2: Inflammatory Response
In an experimental model of inflammation, administration of N-{[5-(1-methyl-1H-pyrazol-4-y)pyridin -3-y]methyl}-4-phenyloxane -4-carboxamide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL6. This suggests its potential utility in managing conditions characterized by chronic inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
